molecular formula C5H9Cl2N3 B2742289 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride CAS No. 2411267-02-0

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B2742289
CAS No.: 2411267-02-0
M. Wt: 182.05
InChI Key: RAWKKMDRGSCMRC-UHFFFAOYSA-N
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Description

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. It is known for its unique structure and properties, making it a valuable compound in the study of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylamine, various nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically controlled to ensure high selectivity and yield of the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications. It is used in the study of heterocyclic chemistry, where it serves as a building block for the synthesis of various biologically active compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties . Additionally, it finds applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride include other pyrazole derivatives such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-Chloro-N,1-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a dimethylamino group. Its synthesis typically involves nucleophilic substitution reactions, particularly the reaction between 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and methylamine, resulting in high yields of the desired product .

Pharmacological Activities

The compound has shown promise in several pharmacological areas:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Antiproliferative : Demonstrates activity against various cancer cell lines.
  • Antifungal : Investigated for its efficacy against fungal pathogens.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, studies showed that it could reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation .

In Vivo Studies

Preclinical studies have indicated that this compound may also exhibit significant anti-tumor activity in animal models. One notable study reported that administration of the compound led to a substantial reduction in tumor size in xenograft models of non-small cell lung cancer .

Case Studies

  • Case Study on Anti-Cancer Activity :
    • Objective : To evaluate the antiproliferative effects on breast cancer cells.
    • Methodology : Treatment with varying concentrations of the compound over 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at low micromolar concentrations.
  • Case Study on Anti-Fungal Properties :
    • Objective : To assess antifungal efficacy against Candida species.
    • Methodology : Inhibition zone assays were conducted.
    • Results : The compound displayed significant inhibitory effects against Candida albicans, suggesting potential as an antifungal agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Chloro-N,1-dimethylpyrazol-3-amine;HClPyrazole derivativeAnti-inflammatory, Antiproliferative
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidineAnticancer
Benzofuran derivativesBenzofuran-basedAntitumor, Antibacterial

Properties

IUPAC Name

4-chloro-N,1-dimethylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-7-5-4(6)3-9(2)8-5;/h3H,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCVPSXRDCZCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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